Cas no 1369889-05-3 (4-Chloro-2-ethyl-1-fluorobenzene)
4-Chloro-2-ethyl-1-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-ethyl-1-fluorobenzene
- E74320
- 1369889-05-3
- BS-46958
- EN300-329600
- SCHEMBL6832589
- CS-0186979
- 4-Chloro-2-ethyl-1-fluorobenzene
-
- MDL: MFCD22490709
- Inchi: 1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
- InChI Key: KJQIWHNCILXLMV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1)CC)F
Computed Properties
- Exact Mass: 158.0298561 g/mol
- Monoisotopic Mass: 158.0298561 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 158.60
- XLogP3: 3.4
- Topological Polar Surface Area: 0
4-Chloro-2-ethyl-1-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019090024-5g |
4-Chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 5g |
917.78 USD | 2021-06-17 | |
| Alichem | A019090024-10g |
4-Chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 10g |
1,342.32 USD | 2021-06-17 | |
| Alichem | A019090024-25g |
4-Chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 25g |
2,658.32 USD | 2021-06-17 | |
| Enamine | EN300-329600-1g |
4-chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 1g |
$1086.0 | 2023-09-04 | |
| Enamine | EN300-329600-5g |
4-chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 5g |
$3147.0 | 2023-09-04 | |
| Enamine | EN300-329600-10g |
4-chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 10g |
$4667.0 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1221259-1g |
4-Chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 1g |
$450 | 2024-06-03 | |
| Enamine | EN300-329600-0.05g |
4-chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 0.05g |
$252.0 | 2023-09-04 | |
| Enamine | EN300-329600-0.1g |
4-chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 0.1g |
$376.0 | 2023-09-04 | |
| Enamine | EN300-329600-0.25g |
4-chloro-2-ethyl-1-fluorobenzene |
1369889-05-3 | 95% | 0.25g |
$538.0 | 2023-09-04 |
4-Chloro-2-ethyl-1-fluorobenzene Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-Chloro-2-ethyl-1-fluorobenzene
Chemical Profile of 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3)
4-Chloro-2-ethyl-1-fluorobenzene, identified by its Chemical Abstracts Service (CAS) number 1369889-05-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both chlorine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for designing novel chemical entities.
The structural features of 4-Chloro-2-ethyl-1-fluorobenzene contribute to its potential applications in multiple domains. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethyl group, combined with the fluorine atom's ability to modulate metabolic stability, make this compound a promising candidate for further derivatization. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and bioavailability. For instance, fluorine atoms are known to improve the binding affinity of small-molecule drugs to their target proteins, a phenomenon often referred to as "fluorine effect."
In the context of drug discovery, 4-Chloro-2-ethyl-1-fluorobenzene has been explored as a precursor for developing novel therapeutic agents. Its benzene core is a common motif in many pharmacophores, and modifications at the 2- and 4-positions can lead to compounds with diverse biological activities. Current research indicates that derivatives of this compound may exhibit potential in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The ability to introduce additional functional groups at strategic positions allows chemists to fine-tune the pharmacokinetic properties of these derivatives, such as solubility, permeability, and metabolic clearance.
The synthesis of 4-Chloro-2-ethyl-1-fluorobenzene typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-functionalized benzene derivatives, followed by alkylation and fluorination steps. The use of advanced catalytic systems has recently enabled more efficient and environmentally friendly synthetic methodologies. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce chlorine and fluorine atoms with greater precision, reducing unwanted byproducts.
From an agrochemical perspective, 4-Chloro-2-ethyl-1-fluorobenzene serves as a key intermediate in the production of advanced pesticides and herbicides. The structural rigidity provided by the aromatic ring combined with the electron-deficient centers created by halogenation makes this compound an effective tool for designing molecules that interact selectively with biological targets in pests. Recent studies have demonstrated that fluorinated aromatic compounds can enhance the durability of agrochemicals against degradation processes in environmental conditions, thereby improving their long-term efficacy.
The toxicological profile of 4-Chloro-2-ethyl-1-fluorobenzene is another critical aspect that has been extensively studied. While preliminary assays suggest that this compound exhibits moderate toxicity at higher concentrations, its low solubility in water may limit its environmental impact if properly managed during industrial applications. Researchers are also investigating its potential for bioaccumulation, as halogenated aromatic compounds are known to exhibit varying degrees of persistence in ecosystems. Understanding these properties is essential for ensuring safe handling and disposal practices.
In conclusion, 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3) represents a versatile chemical entity with broad applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing innovative treatments and crop protection agents. As research continues to uncover new synthetic strategies and biological functions associated with halogenated benzenes, compounds like this one are likely to play an increasingly important role in advancing chemical biology and drug discovery.
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